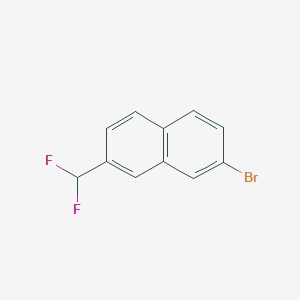
2-Bromo-7-(difluoromethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-7-(difluoromethyl)naphthalene is an organic compound with the molecular formula C11H7BrF2 It is a derivative of naphthalene, where a bromine atom and a difluoromethyl group are substituted at the 2 and 7 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-(difluoromethyl)naphthalene typically involves the bromination of 7-(difluoromethyl)naphthalene. The reaction is carried out using bromine or a bromine source in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-7-(difluoromethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenes, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
2-Bromo-7-(difluoromethyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Bromo-7-(difluoromethyl)naphthalene involves its interaction with specific molecular targets. In coupling reactions, for example, the bromine atom participates in oxidative addition with a palladium catalyst, followed by transmetalation with a boron reagent, and finally reductive elimination to form the desired product . The difluoromethyl group can influence the reactivity and stability of the compound, affecting its overall behavior in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-7-methylnaphthalene
- 2-Bromo-7-chloronaphthalene
- 2-Bromo-7-trifluoromethylnaphthalene
Uniqueness
2-Bromo-7-(difluoromethyl)naphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
627527-14-4 |
|---|---|
Formule moléculaire |
C11H7BrF2 |
Poids moléculaire |
257.07 g/mol |
Nom IUPAC |
2-bromo-7-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C11H7BrF2/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h1-6,11H |
Clé InChI |
BBRLRBMAPHVGPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=C2)Br)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl5-amino-6-methyl-1',2',3',6'-tetrahydro-[3,4'-bipyridine]-1'-carboxylate](/img/structure/B13566369.png)
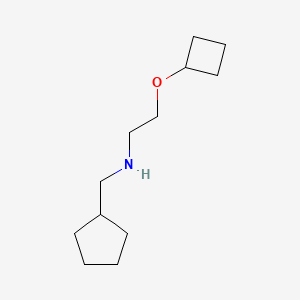
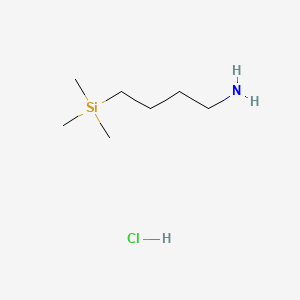
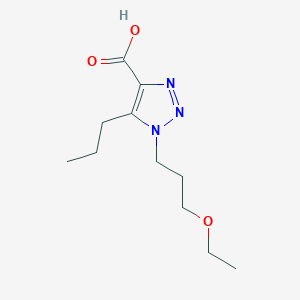
![5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-4-sulfonamido]benzoic acid](/img/structure/B13566397.png)
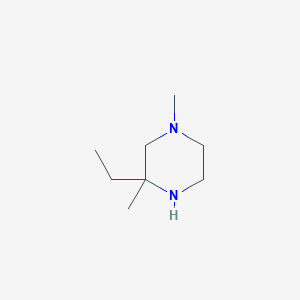
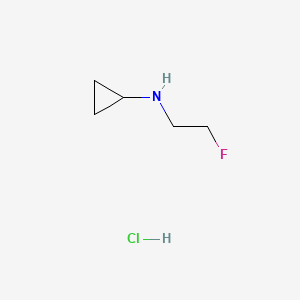
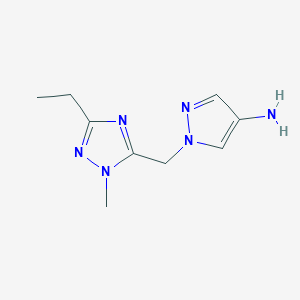
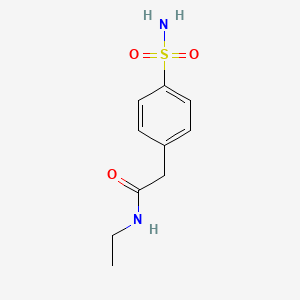
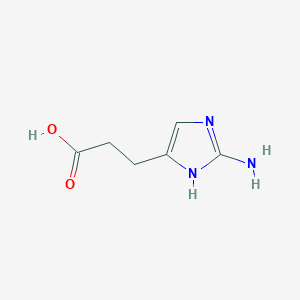
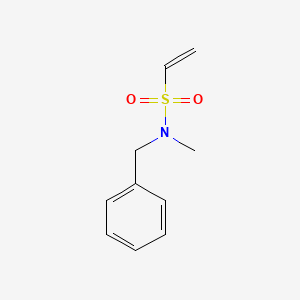
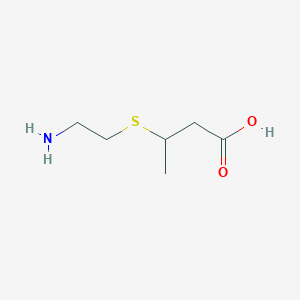
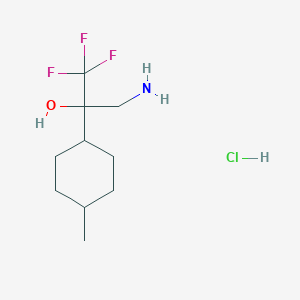
![3-((4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13566445.png)
